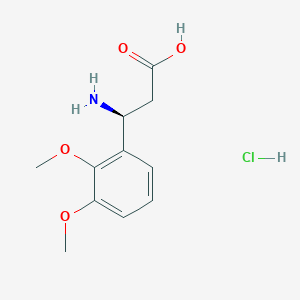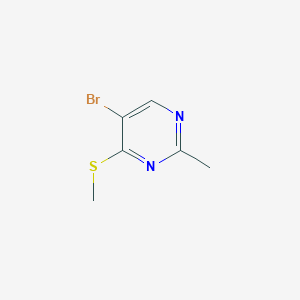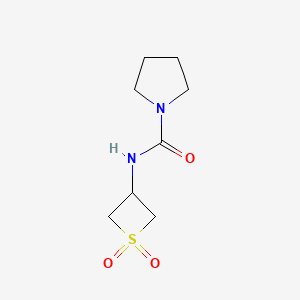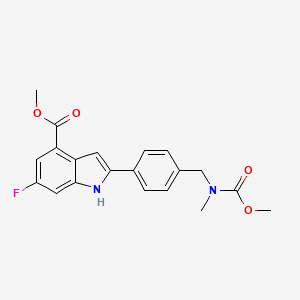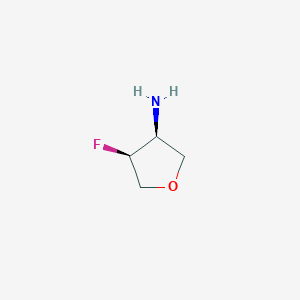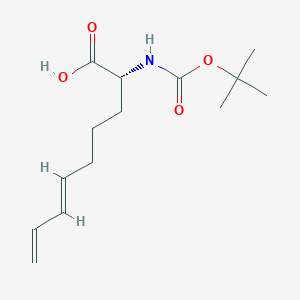![molecular formula C18H26N2O2 B12961922 Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12961922.png)
Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 8-(methylamino)-2-azaspiro[45]decane-2-carboxylate is a spirocyclic compound known for its unique structural features and diverse biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of benzylamine with cyclohexanone and copper sulfate. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step organic synthesis processes, including the use of protecting groups and selective deprotection steps to achieve the final product. The scalability of these methods is crucial for large-scale production, and optimization of reaction conditions is essential to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzyl 8-(methylamino)-2-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a receptor-interacting protein kinase 1 (RIPK1) inhibitor, which is involved in necroptosis, a form of programmed cell death.
Medicine: Explored for its therapeutic potential in treating diseases related to necroptosis, such as inflammatory and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with molecular targets such as RIPK1. By inhibiting the kinase activity of RIPK1, this compound can block the activation of the necroptosis pathway, thereby preventing cell death and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its potent RIPK1 inhibitory activity.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds have been identified as potent RIPK1 inhibitors with significant anti-necroptotic effects.
Uniqueness
Benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate stands out due to its specific structural features and its ability to inhibit RIPK1, making it a valuable compound for research in necroptosis-related diseases.
Properties
Molecular Formula |
C18H26N2O2 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
benzyl 8-(methylamino)-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-19-16-7-9-18(10-8-16)11-12-20(14-18)17(21)22-13-15-5-3-2-4-6-15/h2-6,16,19H,7-14H2,1H3 |
InChI Key |
ZQAAEEGHASROED-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2(CC1)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
